molecular formula C22H19N3O3 B11424945 N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine

N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11424945
M. Wt: 373.4 g/mol
InChI Key: FDEJOXGXXZIAPE-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. Common starting materials might include 1,3-benzodioxole, 4-methoxyphenyl derivatives, and imidazo[1,2-a]pyridine precursors. The reactions often require specific catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Utilizing its unique chemical properties in material science and catalysis.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-2-phenylimidazo[1,2-a]pyridine
  • 2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine

Uniqueness

N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C22H19N3O3/c1-14-9-10-25-20(11-14)24-21(15-3-6-17(26-2)7-4-15)22(25)23-16-5-8-18-19(12-16)28-13-27-18/h3-12,23H,13H2,1-2H3

InChI Key

FDEJOXGXXZIAPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)OC

Origin of Product

United States

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